2-Hydroxy-6-(trifluoromethyl)pyridine-3-methanol
Overview
Description
2-Hydroxy-6-(trifluoromethyl)pyridine-3-methanol is an organic compound with the molecular formula C6H4F3NO. It is a white to off-white solid that is slightly soluble in chloroform and methanol . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine-3-methanol typically involves the substitution of a chlorine atom with a hydroxyl group on a pyridine ring. One common method starts with 2-chloro-6-(trifluoromethyl)pyridine, which undergoes a substitution reaction in the presence of a strong base at high temperatures . Another approach involves the fluorination of a carboxyl group to obtain the trifluoromethyl pyridine product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(trifluoromethyl)pyridine-3-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as methoxy or halogen groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, ketones, and alcohol derivatives. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
2-Hydroxy-6-(trifluoromethyl)pyridine-3-methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target molecules, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(trifluoromethyl)pyridine: This compound has a similar structure but with the trifluoromethyl group at a different position on the pyridine ring.
2-Hydroxy-6-(trifluoromethyl)pyridine: This compound is structurally similar but lacks the methanol group.
Uniqueness
2-Hydroxy-6-(trifluoromethyl)pyridine-3-methanol is unique due to the presence of both the hydroxyl and trifluoromethyl groups, which confer distinct chemical properties. The trifluoromethyl group increases the compound’s stability and lipophilicity, while the hydroxyl group allows for various chemical modifications .
Properties
IUPAC Name |
3-(hydroxymethyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)5-2-1-4(3-12)6(13)11-5/h1-2,12H,3H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFKPDIRXNPDIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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